Home > Products > Screening Compounds P39988 > N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide
N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide -

N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide

Catalog Number: EVT-5588722
CAS Number:
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine dimethanesulfonate

Compound Description: N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine dimethanesulfonate is a compound investigated for its potential use in the prevention and treatment of osteoporosis, bone fractures, and allergic inflammatory diseases. The compound is synthesized by reacting N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine with methanesulfonic acid in an inert solvent. The research also explores its potential use in oral formulations, particularly in combination with carbonates and disintegrants.

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: These compounds are a series of quinazolin-4-one derivatives designed and synthesized as potential anticancer agents. Their synthesis involves condensing 2-amino-4-substituted phenylthiazole with N-methylbenzoxazin-4-one. These compounds have shown promising results in colorectal anticancer screening, particularly compounds 5Dh8, 5DF6, 5Db2, and 5Di9, which exhibited better activity at a concentration < 10 μg/mL compared to 5-fluorouracil. Molecular docking studies suggest these compounds interact with p38alpha (PDB code: 3GC7), a protein kinase implicated in cancer progression.

(R)-(-)-2-(Benzo[l,3]dioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide hydrochloride (PABSA)

Compound Description: (R)-(-)-2-(Benzo[l,3]dioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide hydrochloride (PABSA, CAS 188710-94-3) is a novel endothelin (ET) receptor antagonist. It demonstrates high potency in inhibiting ETA receptor-mediated vasocontraction, significantly more so than BQ-123 (a selective ETA antagonist) and bosentan (a mixed ETA/ETB antagonist). PABSA also antagonizes ETB receptor-mediated vasorelaxation, albeit with lower potency.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds combines 1,3-thiazole and 1,3,4-oxadiazole moieties. These compounds were designed and synthesized for their potential therapeutic applications against Alzheimer’s disease and diabetes. Their potential therapeutic benefit is suggested by their notable enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase, with varying potencies depending on the specific substituents within the series.

Almorexant

Compound Description: Almorexant is a clinically investigated dual orexin receptor antagonist that promotes sleep without disrupting sleep architecture. , It binds with high affinity to both orexin 1 receptor (OX1) and orexin 2 receptor (OX2). , Research has focused on understanding its binding pocket interactions and comparing its activity to selective OX1 and OX2 antagonists.

N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide

Compound Description: This series of novel thiazole derivatives were synthesized and investigated for their in vitro antibacterial and antifungal activities. The study revealed a varying range of inhibitory activity against various bacterial and fungal strains, suggesting potential for developing antimicrobial agents.

Coumarinyl-1,3-Thiazolidine-4-ones

Compound Description: This series of compounds combines coumarin and thiazolidine-4-one moieties and was investigated for its antioxidant activity using the phosphomolybdenum method. Preliminary studies also assessed cytotoxic and antifungal activities of select compounds within the series.

2-((1E,3E)-4-(6-(11C-methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol (11C-PBB3)

Compound Description: 2-((1E,3E)-4-(6-(11C-methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol (11C-PBB3) is a clinically utilized PET probe for imaging tau pathology in the brain. The research outlines protocols for its radiosynthesis, quality control, and characterization of its photoisomerization, biodistribution, and metabolism.

Venetoclax (ABT-199) and its nitro reduction metabolite M30

Compound Description: Venetoclax (ABT-199) is a Bcl-2 protein inhibitor under clinical development for hematologic malignancies. Research has focused on its metabolism and disposition in humans. The nitro reduction metabolite M30, 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide, is a significant metabolite likely formed by gut bacteria.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) is a selective OX2 antagonist. , It has been used in studies examining the binding pocket of orexin receptors and the effects of antagonists on orexin-A-evoked responses. ,

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description: This series of novel compounds was synthesized and evaluated for their anticancer activity against 60 cancer cell lines. Several compounds within the series, particularly 6a-c, 6e,f, demonstrated activity and selectivity against melanoma, while compounds 6a and 6g showed activity against breast cancer.

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

Compound Description: 4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) is a monoacylglycerol lipase (MAGL) inhibitor used in studies exploring the role of endocannabinoids in attenuating opioid withdrawal symptoms. JZL184, by increasing the levels of the endocannabinoid 2-arachidonylglycerol, effectively reduces withdrawal symptoms in morphine-dependent mice.

2-Cyano-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-methyl-3-phenyl-thiazol-2(3H)ylidene)-acetamide

Compound Description: This compound, a 4(3H)-quinazolinone derivative with a substituted thiazole moiety, exhibited notable antitumor activity, specifically towards certain cell lines. Furthermore, it also demonstrated high antifungal activity against Aspergillus ochraceus Wilhelm.

2-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (29b, MRE2028F20)

Compound Description: 2-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (29b, MRE2028F20) is a potent and selective A2B adenosine receptor antagonist. It exhibits nanomolar affinity for the A2B receptor (Ki = 38 nM) with high selectivity over other adenosine receptor subtypes (A1, A2A, and A3). This compound represents a new class of A2B antagonists with potential therapeutic applications.

Properties

Product Name

N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide

IUPAC Name

N-methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-2-pyridin-3-yloxyacetamide

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C15H19N3O2S/c1-11(2)15-17-12(10-21-15)8-18(3)14(19)9-20-13-5-4-6-16-7-13/h4-7,10-11H,8-9H2,1-3H3

InChI Key

LJCFMZFEQCWIRJ-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)COC2=CN=CC=C2

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)COC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.